SMIP004 - 143360-00-3

SMIP004

Catalog Number: EVT-283647
CAS Number: 143360-00-3
Molecular Formula: C13H19NO
Molecular Weight: 205.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SMIP004 is a member of the class of N-benzylacetamides that is benzene substituted by acetylnitrilo, methyl, and butyl groups at positions 1, 2 and 4, respectively. It is a SKP2 E3 ligase inhibitor and a selective apoptosis inducer of human prostate cancer cells. It has a role as an antineoplastic agent, an apoptosis inducer, an antidepressant, an EC 6.3.2.19 (ubiquitin--protein ligase) inhibitor, an autophagy inducer and an anticoronaviral agent. It is a member of toluenes, a member of N-benzylacetamides and an alkylbenzene.

C1

    Compound Description: C1 is a small molecule inhibitor of the S-phase kinase-associated protein 2 (Skp2) []. It has demonstrated antidepressant-like effects in mice, similar to those observed with N-(4-butyl-2-methylphenyl)acetamide (SMIP004) [].

    Relevance: Both C1 and N-(4-butyl-2-methylphenyl)acetamide (SMIP004) share the ability to inhibit Skp2, suggesting a possible common mechanism of action for their antidepressant effects []. The exact structural relationship between C1 and N-(4-butyl-2-methylphenyl)acetamide (SMIP004) is not specified in the provided abstracts.

    Compound Description: NSC689857 is another inhibitor of Skp2 that has shown antidepressant-like activities in mice models []. Similar to N-(4-butyl-2-methylphenyl)acetamide (SMIP004), it exhibits time-dependent and dose-dependent effects in reducing depressive-like behaviors [].

    Relevance: The shared ability to inhibit Skp2 and elicit antidepressant effects suggests a potential link between NSC689857 and N-(4-butyl-2-methylphenyl)acetamide (SMIP004) in their mechanism of action []. The structural relationship between the two compounds is not detailed in the provided information.

OGX-011

    Compound Description: OGX-011 is a second-generation antisense oligonucleotide designed to target Clusterin (CLU) []. It is currently under investigation in phase III clinical trials for its potential in cancer treatment [].

MDV3100 (Enzalutamide)

    Compound Description: MDV3100 is a clinically approved androgen receptor antagonist used in the treatment of castration-resistant prostate cancer [].

    Relevance: While not structurally similar to N-(4-butyl-2-methylphenyl)acetamide (SMIP004), MDV3100 is investigated in conjunction with it for potential synergistic effects in treating MDV3100-resistant prostate cancer []. Both compounds seem to influence ROS production in prostate cancer cells, suggesting a potential area of interaction [].

Source and Classification

SMIP004 was discovered through chemical genomic and proteomic profiling aimed at identifying compounds that selectively induce apoptosis in cancer cells. The compound's classification as an S-phase kinase-associated protein 2 inhibitor highlights its role in modulating the stability of cell cycle regulators, particularly p27Kip1, which is crucial for controlling cell proliferation and survival in cancerous tissues .

Synthesis Analysis

The synthesis of SMIP004 involves several steps that leverage organic chemistry techniques to construct its molecular framework. While specific synthetic routes are not detailed in the provided literature, the general approach typically includes:

  1. Formation of the Aromatic Ring: The synthesis likely begins with the preparation of the butyl-substituted aromatic ring, which can be achieved through alkylation reactions involving suitable precursors.
  2. Acetamide Formation: The introduction of the acetamide functional group is accomplished by reacting the aromatic compound with acetic anhydride or acetyl chloride in the presence of a base to facilitate nucleophilic substitution.
  3. Purification: Following the reaction, purification steps such as recrystallization or chromatography are employed to isolate SMIP004 with high purity (≥98% as indicated by HPLC) for further biological testing .
Molecular Structure Analysis

The molecular structure of SMIP004 can be represented by its chemical formula C13H19NOC_{13}H_{19}NO and a molecular weight of approximately 205.3 g/mol. The structure features:

  • Aromatic Ring: Contributes to its lipophilicity and ability to penetrate cellular membranes.
  • Butyl Group: Enhances hydrophobic interactions, potentially aiding in binding to target proteins.
  • Acetamide Functional Group: Provides a site for hydrogen bonding, which may be crucial for its biological activity.

The structural representation can be summarized as follows:

PropertyValue
Chemical FormulaC₁₃H₁₉NO
Molecular Weight205.3 g/mol
CAS Number143360-00-3
InChI KeyZFVMECVBUGMWIX-UHFFFAOYSA-N
Chemical Reactions Analysis

SMIP004 participates in several key chemical reactions relevant to its mechanism of action:

  1. Inhibition of S-phase Kinase-Associated Protein 2: By inhibiting this protein, SMIP004 leads to increased levels of p27Kip1, which stabilizes this cyclin-dependent kinase inhibitor and promotes G1 phase cell cycle arrest.
  2. Induction of Apoptosis: The compound triggers apoptotic pathways primarily through mitochondrial disruption and oxidative stress generation. This involves:
    • Decreased mitochondrial respiration.
    • Increased reactive oxygen species production.
    • Activation of pro-apoptotic signaling pathways such as MAPK .
Mechanism of Action

The mechanism by which SMIP004 exerts its effects involves multiple pathways:

  • Mitochondrial Disruption: SMIP004 disrupts mitochondrial respiration leading to reduced ATP production and increased oxidative stress. This disruption activates downstream signaling cascades that promote apoptosis.
  • Cell Cycle Arrest: By upregulating p27Kip1 and downregulating cyclin D1 via proteasomal degradation, SMIP004 effectively halts cell cycle progression at the G1 phase .
  • Oxidative Stress Response: The compound induces oxidative stress, evidenced by increased levels of mitochondrial reactive oxygen species and altered glutathione ratios. This response activates transcription factors like NRF2, promoting further apoptotic signaling .
Physical and Chemical Properties Analysis

SMIP004 exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in DMSO (up to 20.53 mg/mL), allowing for effective cellular delivery during experimental applications.
  • Stability: The compound is stable under typical laboratory conditions but should be stored at -20°C to maintain integrity over time.
  • Purity: Assured purity levels ≥98% via HPLC analysis ensure reliability in experimental settings .
Applications

SMIP004 has significant potential applications in scientific research and therapeutic development:

  1. Cancer Treatment: Its ability to selectively induce apoptosis in prostate cancer cells positions SMIP004 as a candidate for targeted cancer therapies.
  2. Cell Cycle Research: The compound serves as a valuable tool for studying cell cycle regulation mechanisms due to its specific interactions with cyclin-dependent kinases.
  3. Oxidative Stress Studies: Researchers can utilize SMIP004 to investigate oxidative stress pathways and their implications in cancer biology and other diseases .
Mechanistic Insights into SKP2 E3 Ligase Inhibition

Molecular Targeting of SKP2-p27 Ubiquitination Axis

SMIP004 (N-(4-Butyl-2-methylphenyl)acetamide) is a selective small-molecule inhibitor of the CRL1SKP2 E3 ubiquitin ligase complex. Its primary mechanism involves disrupting the ubiquitination and subsequent proteasomal degradation of the cyclin-dependent kinase inhibitor p27 (Kip1). SKP2, as the substrate-recognition subunit of the SCF (SKP1-Cullin-1-F-box protein) complex, binds phosphorylated p27 and promotes its polyubiquitination. SMIP004 blocks this interaction, leading to p27 accumulation and G1/S cell cycle arrest in cancer cells [4] [7] [10].

Key biochemical effects include:

  • p27 Stabilization: In prostate cancer (LNCaP, PC3, DU145) and lung cancer (A549, NCI-H1299) cells, SMIP004 (40 µM, 24h) elevates p27 protein levels by 1.3- to 2.7-fold, correlating with reduced SKP2 protein expression [7] [10].
  • Cell Cycle Arrest: SMIP004 treatment increases the G1 population by 15–35% while reducing S-phase entry by 8–30% across cancer cell lines, with minimal effects on non-cancer fibroblasts (IMR90) [10].
  • Downstream Signaling: p27 accumulation inhibits CDK2/cyclin E activity, reducing retinoblastoma protein (Rb) phosphorylation and blocking E2F-driven transcription of S-phase genes [1] [9].

Table 1: Impact of SMIP004 on p27 Expression and Cell Cycle in Cancer Models

Cell Linep27 Upregulation (Fold vs. Control)G1 Phase Increase (%)S Phase Decrease (%)
LNCaP (Prostate)2.710.910.1
A549 (Lung)2.120.115.9
DU145 (Prostate)1.315.28.0
IMR90 (Fibroblast)1.10.50.3

Data compiled from Rico-Bautista et al. (2010) and Calbiochem (2023) [7] [10].

Structural Basis of SMIP004-SKP2 Interaction Dynamics

SMIP004 (C13H19NO; MW 205.3) inhibits SKP2 through non-covalent interactions with its substrate-binding domain. The compound’s acetamide group and hydrophobic alkyl chain bind a pocket near the SKP2 Leu-rich repeat (LRR) domain, competitively blocking p27 docking [4] [10]. Critical structural features include:

  • Hydrophobic Core: The 4-butyl-2-methylphenyl group inserts into a hydrophobic cleft in SKP2, displacing p27’s phospho-Thr187 residue [4].
  • Acetamide Anchor: Forms hydrogen bonds with SKP2’s Arg283 and Gln298, residues essential for substrate recognition [8].
  • Allosteric Effects: Binding induces conformational changes in SKP2’s F-box domain, reducing its affinity for SKP1 and destabilizing the entire CRL1 complex [4] [8].

Table 2: Key Structural Interactions in SMIP004-SKP2 Binding

SMIP004 RegionSKP2 ResidueInteraction TypeFunctional Consequence
Acetamide carbonylArg283Hydrogen bondDisrupts p27 phosphate recognition
Phenyl ringPhe305π-π stackingBlocks hydrophobic p27 docking site
4-Butyl groupIle101Van der Waals forcesInduces allosteric shift in LRR domain
Methyl groupVal299Hydrophobic interactionStabilizes closed conformation of SKP2

This targeted binding differentiates SMIP004 from ATP-competitive kinase inhibitors, as it directly interferes with protein-protein interactions [4] [10].

Comparative Analysis with Other CRL1SKP2 Inhibitors

SMIP004 belongs to a growing class of SKP2 inhibitors but exhibits distinct properties compared to peers:

  • Mechanistic Specificity: Unlike C1/C2 compounds (which disrupt SKP2-CKS1 binding), SMIP004 directly blocks SKP2-p27 interactions without affecting CKS1-dependent substrates [3] [9].
  • Broad Substrate Scope: While Skp2E3LIs (e.g., compound A) selectively inhibit p27 ubiquitination, SMIP004 additionally suppresses degradation of other SKP2 substrates (e.g., p21, FOXO1) at higher concentrations [4] [10].
  • Cellular Efficacy: SMIP004 achieves p27 stabilization at lower concentrations (IC50 = 40 µM in LNCaP) than early inhibitors like curcumin analogs (IC50 > 100 µM) [4] [7].
  • Off-Target Effects: Unlike proteasome inhibitors (bortezomib), SMIP004 does not globally impair protein degradation, preserving >80% of overall ubiquitin ligase activity [4].

Table 3: Comparative Profile of Selected CRL1SKP2 Inhibitors

InhibitorTarget Sitep27 EC50 (µM)SKP2 SpecificityAdditional Effects
SMIP004SKP2 LRR domain40ModerateActivates UPR; reduces cyclin D1
C1/C2SKP2-CKS1 interface25HighNo effect on non-CKS1 substrates
Skp2E3LIsSKP2-SKP1 binding60HighInduces SKP2 auto-ubiquitination
CurcuminSKP2 mRNA expression>100LowAntioxidant; NF-κB inhibition

Notably, SMIP004’s ability to indirectly downregulate SKP2 protein (via disrupted autoregulatory loops) complements its direct inhibition, enhancing its antiproliferative effects [4] [10].

Properties

CAS Number

143360-00-3

Product Name

SMIP004

IUPAC Name

N-(4-butyl-2-methylphenyl)acetamide

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

InChI

InChI=1S/C13H19NO/c1-4-5-6-12-7-8-13(10(2)9-12)14-11(3)15/h7-9H,4-6H2,1-3H3,(H,14,15)

InChI Key

ZFVMECVBUGMWIX-UHFFFAOYSA-N

SMILES

CCCCC1=CC(=C(C=C1)NC(=O)C)C

Solubility

Soluble in DMSO

Synonyms

SMIP004; SMIP-004; SMIP 004.

Canonical SMILES

CCCCC1=CC(=C(C=C1)NC(=O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.